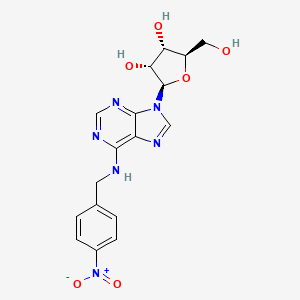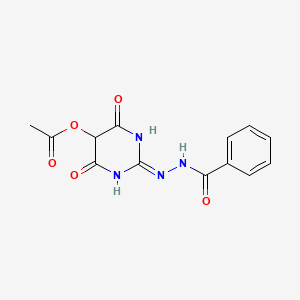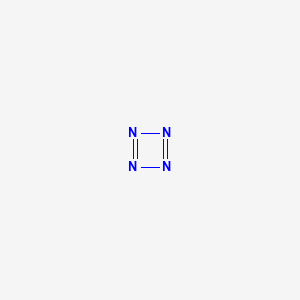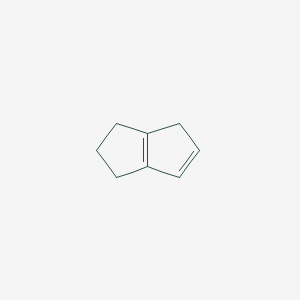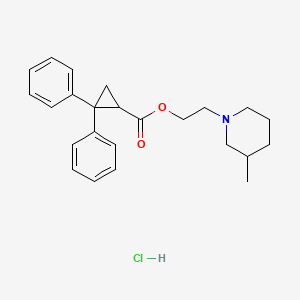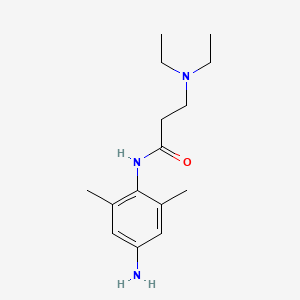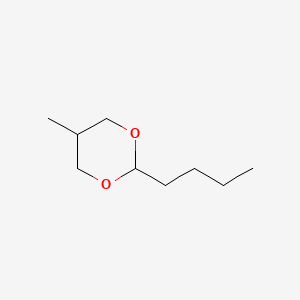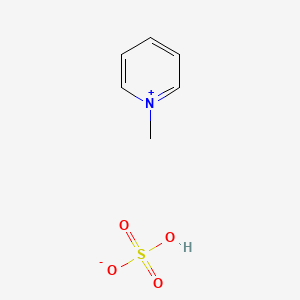
3-Formylrifamycin SV O-nonyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-nonyloxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria This compound is synthesized by modifying the structure of 3-formylrifamycin SV, which is itself a derivative of rifamycin B
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylrifamycin SV O-nonyloxime typically involves the reaction of 3-formylrifamycin SV with nonylamine under specific conditions. The process can be summarized as follows:
Formation of 3-formylrifamycin SV: This is achieved by oxidizing rifamycin SV using an appropriate oxidizing agent.
Reaction with Nonylamine: The 3-formylrifamycin SV is then reacted with nonylamine in the presence of a suitable solvent, such as tetrahydrofuran, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods are often employed to enhance yield and reduce production costs. This involves the use of microreactors to couple reaction steps and purification processes efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-nonyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The nonyloxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Used for the initial formation of 3-formylrifamycin SV.
Reducing Agents: Employed in reduction reactions to modify the compound.
Solvents: Tetrahydrofuran and other organic solvents are commonly used.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
Applications De Recherche Scientifique
3-Formylrifamycin SV O-nonyloxime has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its efficacy against drug-resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 3-Formylrifamycin SV O-nonyloxime involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This action effectively halts bacterial growth and replication. The compound binds to the RNA polymerase enzyme, blocking the initiation of RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative with potent antibacterial activity.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its long half-life and used in tuberculosis treatment.
Uniqueness
3-Formylrifamycin SV O-nonyloxime is unique due to its enhanced stability and antibacterial properties compared to other rifamycin derivatives.
Propriétés
Numéro CAS |
38850-20-3 |
|---|---|
Formule moléculaire |
C47H66N2O13 |
Poids moléculaire |
867.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-nonoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H66N2O13/c1-11-12-13-14-15-16-17-22-60-48-24-32-37-42(55)35-34(41(32)54)36-44(30(7)40(35)53)62-47(9,45(36)56)59-23-21-33(58-10)27(4)43(61-31(8)50)29(6)39(52)28(5)38(51)25(2)19-18-20-26(3)46(57)49-37/h18-21,23-25,27-29,33,38-39,43,51-55H,11-17,22H2,1-10H3,(H,49,57)/b19-18+,23-21+,26-20-,48-24+/t25-,27+,28+,29+,33-,38-,39+,43+,47-/m0/s1 |
Clé InChI |
DGJMWHACYIAWNC-BHWUAOECSA-N |
SMILES isomérique |
CCCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canonique |
CCCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

